3,4,6-Trichloro-2-fluoroaniline
Description
3,4,6-Trichloro-2-fluoroaniline (molecular formula: C₆H₃Cl₃FN) is a halogenated aniline derivative characterized by three chlorine atoms at positions 3, 4, and 6 and a fluorine atom at position 2.
Properties
Molecular Formula |
C6H3Cl3FN |
|---|---|
Molecular Weight |
214.4 g/mol |
IUPAC Name |
3,4,6-trichloro-2-fluoroaniline |
InChI |
InChI=1S/C6H3Cl3FN/c7-2-1-3(8)6(11)5(10)4(2)9/h1H,11H2 |
InChI Key |
REIJFEWQZLFBRX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)F)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4,6-Trichloro-2-fluoroaniline can be synthesized through several methods. One common approach involves the nitration of o-dichlorobenzene using a mixture of concentrated sulfuric acid and nitric acid, followed by fluorination and reduction reactions. The nitration step produces a mixture of nitro compounds, which are then fluorinated to yield 3-chloro-4-fluoronitrobenzene. This intermediate is subsequently reduced to form 3-chloro-4-fluoroaniline .
Industrial Production Methods: In industrial settings, the production of 3,4,6-Trichloro-2-fluoroaniline often involves the use of catalysts and optimized reaction conditions to enhance yield and purity. For example, the hydrogenation of 3-chloro-4-fluoronitrobenzene using a platinum on carbon (Pt/C) catalyst under hydrogen atmosphere at elevated temperatures and pressures is a common method. This process is efficient and suitable for large-scale production, achieving high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 3,4,6-Trichloro-2-fluoroaniline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring.
Reduction Reactions: The nitro group in intermediates can be reduced to an amino group using reducing agents like hydrogen in the presence of catalysts.
Oxidation Reactions: The amino group can be oxidized to form corresponding nitroso or nitro compounds under specific conditions.
Common Reagents and Conditions:
Nitration: Concentrated sulfuric acid and nitric acid.
Fluorination: Fluorinating agents such as hydrogen fluoride or elemental fluorine.
Reduction: Hydrogen gas with Pt/C catalyst.
Major Products:
3-Chloro-4-fluoronitrobenzene: An intermediate in the synthesis.
3-Chloro-4-fluoroaniline: The target compound.
Scientific Research Applications
3,4,6-Trichloro-2-fluoroaniline has diverse applications in scientific research:
Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs, including antibiotics and anti-inflammatory agents.
Agrochemicals: The compound is used in the development of herbicides and pesticides due to its ability to disrupt biological pathways in pests.
Material Science: It is utilized in the synthesis of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3,4,6-Trichloro-2-fluoroaniline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound can inhibit enzyme activity by binding to active sites, thereby disrupting normal cellular functions. The presence of halogen atoms enhances its binding affinity and specificity towards target proteins .
Comparison with Similar Compounds
Substituent Effects on Reactivity
The electron-withdrawing nature of chlorine and fluorine substituents significantly impacts the aromatic ring's electronic density. Compared to mono- or di-substituted analogs like 3-Chloroaniline (C₆H₆ClN) and 4-Fluoroaniline (C₆H₆FN), the trifunctional halogenation in 3,4,6-Trichloro-2-fluoroaniline creates a highly deactivated ring. This reduces nucleophilic aromatic substitution rates but enhances stability under oxidative conditions .
Key Comparisons :
| Compound | Substituents | Electronic Effect | |
|---|---|---|---|
| 3,4,6-Trichloro-2-fluoroaniline | 3-Cl, 4-Cl, 6-Cl, 2-F | Strong electron-withdrawing | |
| 4-(3-Chloro-4-fluorophenyl)aniline | 3-Cl, 4-F | Moderate electron-withdrawing | |
| 2,6-Dichloro-4-trifluoromethylaniline | 2-Cl, 6-Cl, 4-CF₃ | Enhanced lipophilicity |
Antimicrobial and Anticancer Potential
Halogenated anilines often exhibit bioactivity due to their ability to interact with biological targets. For example:
- 4-(3-Chloro-4-fluorophenyl)aniline shows "significant" antimicrobial and "promising" anticancer activity, attributed to its balanced halogen substitution .
- 2,3,6-Trifluoro-N-methylaniline demonstrates antimicrobial and anticancer effects, though its trifluorinated structure differs from chlorine-dominated analogs .
3,4,6-Trichloro-2-fluoroaniline’s triple chlorine substitution may enhance DNA intercalation or enzyme inhibition compared to mono-halogenated derivatives. However, increased halogen content could also elevate toxicity risks, a trade-off observed in compounds like 3-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-4-fluoroaniline .
Molecular Weight and Stability
The molecular weight of 3,4,6-Trichloro-2-fluoroaniline (≈228.4 g/mol) exceeds that of simpler analogs, likely resulting in higher melting points and reduced solubility in polar solvents. Similar trends are noted in 3-Chloro-4-(2,2,3,3-tetrafluoropropoxy)aniline, where fluorinated alkoxy groups increase molecular rigidity .
Comparison with Positional Isomers
Positional isomerism profoundly affects properties. For example:
- 2-Nitro-5-fluoroaniline and 5-nitro-2-fluoroaniline exhibit distinct spectroscopic profiles and molecular docking behaviors due to nitro group placement .
- In 3-chloro-2-fluoro-6-methylaniline hydrochloride , the methyl group at position 6 alters steric hindrance compared to other isomers .
For 3,4,6-Trichloro-2-fluoroaniline, the 2-fluoro substituent may direct electrophilic attacks to specific ring positions, differentiating it from isomers like 2,4,5-Trichloro-3-fluoroaniline.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
